molecular formula C11H14N2 B14041609 2-Amino-2-(4-isopropylphenyl)acetonitrile

2-Amino-2-(4-isopropylphenyl)acetonitrile

Cat. No.: B14041609
M. Wt: 174.24 g/mol
InChI Key: WMUDOIIBIKTMQE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of acetonitrile, featuring an amino group and an isopropyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile typically involves the reaction of 4-isopropylbenzyl bromide with sodium cyanide in a mixture of ethanol and water. The reaction is carried out at elevated temperatures, followed by the addition of ammonia to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-isopropylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isopropylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-isopropylphenyl)acetonitrile is unique due to the presence of the isopropyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-amino-2-(4-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,13H2,1-2H3

InChI Key

WMUDOIIBIKTMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C#N)N

Origin of Product

United States

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